REACTION_CXSMILES
|
[Br:1]Br.[C:3]1([CH3:12])[C:4]([C:9]([OH:11])=[O:10])=[CH:5][CH:6]=[CH:7][CH:8]=1>[Fe]>[Br:1][C:7]1[CH:8]=[C:3]([CH3:12])[C:4]([C:9]([OH:11])=[O:10])=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
0.875 mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0.7 mol
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Type
|
CUSTOM
|
Details
|
stir for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Chill
|
Type
|
ADDITION
|
Details
|
a mixture of 140 gm
|
Type
|
CUSTOM
|
Details
|
Remove the reaction flask from the ice-bath
|
Type
|
WAIT
|
Details
|
Allow the resulting mushy solid to stand at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Flush the reaction mixture with nitrogen
|
Type
|
CUSTOM
|
Details
|
Finely grind the resulting solid cake
|
Type
|
WASH
|
Details
|
wash with water, aqueous sodium thiosulfate solution, water
|
Type
|
CUSTOM
|
Details
|
dry
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C(=C1)C)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |